molecular formula C11H13BrO B1400164 1-Bromo-4-cyclobutylmethoxybenzene CAS No. 871829-46-8

1-Bromo-4-cyclobutylmethoxybenzene

Cat. No.: B1400164
CAS No.: 871829-46-8
M. Wt: 241.12 g/mol
InChI Key: AYYWGAIHUMYBCE-UHFFFAOYSA-N
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Description

1-Bromo-4-cyclobutylmethoxybenzene is a brominated aromatic compound featuring a cyclobutylmethoxy substituent at the para position relative to the bromine atom on the benzene ring. The cyclobutylmethoxy group introduces steric bulk and electronic effects, distinguishing it from simpler alkoxy-substituted bromobenzenes. Such compounds are typically utilized in organic synthesis as intermediates for constructing complex molecules, particularly in pharmaceutical and materials chemistry .

Properties

IUPAC Name

1-bromo-4-(cyclobutylmethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c12-10-4-6-11(7-5-10)13-8-9-2-1-3-9/h4-7,9H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYWGAIHUMYBCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-cyclobutylmethoxybenzene can be synthesized through a multi-step process involving the bromination of 4-cyclobutylmethoxybenzene. The general synthetic route includes:

    Formation of 4-cyclobutylmethoxybenzene: This can be achieved by reacting cyclobutylmethanol with 4-bromophenol in the presence of a base such as potassium carbonate and a phase transfer catalyst.

    Bromination: The 4-cyclobutylmethoxybenzene is then subjected to bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform.

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-cyclobutylmethoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the brominated compound with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation and Reduction: The cyclobutylmethoxy group can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide, sodium thiolate, or sodium alkoxide in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic Substitution: Substituted benzene derivatives.

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation and Reduction: Ketones, carboxylic acids, and alcohols.

Scientific Research Applications

1-Bromo-4-cyclobutylmethoxybenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.

    Material Science: The compound is utilized in the synthesis of polymers and advanced materials with specific properties.

    Chemical Biology: It is employed in the study of biological pathways and mechanisms involving brominated aromatic compounds.

Mechanism of Action

The mechanism of action of 1-Bromo-4-cyclobutylmethoxybenzene primarily involves its reactivity as a brominated aromatic compound. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The cyclobutylmethoxy group can participate in various chemical transformations, influencing the overall reactivity and stability of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 1-Bromo-4-cyclobutylmethoxybenzene with structurally related brominated benzene derivatives:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Key Features
This compound C₁₁H₁₃BrO 257.13 (estimated) N/A N/A Bulky cyclobutylmethoxy group; high steric hindrance
4-Methoxybromobenzene (1-Bromo-4-methoxybenzene) C₇H₇BrO 187.04 10–13 223 Simple methoxy substituent; widely used in coupling reactions
1-Bromo-4-((2-ethylhexyl)oxy)benzene C₁₄H₂₁BrO 285.22 N/A N/A Long alkyl chain; lipophilic properties
4-Bromo-2-methoxy-1-(methoxymethoxy)benzene C₉H₁₁BrO₃ 247.09 N/A N/A Dual ether functionalities; versatile reactivity
4-Bromo-2-ethyl-1-methoxybenzene C₉H₁₁BrO 215.09 N/A N/A Ethyl and methoxy groups; moderate steric effects
4-(Bromomethyl)-1-(cyclobutylmethoxy)-2-fluorobenzene C₁₂H₁₄BrFO 273.15 N/A N/A Fluorine and cyclobutylmethoxy groups; enhanced electronic effects

Key Research Findings

  • Steric Effects : The cyclobutylmethoxy group in this compound significantly slows reaction kinetics in SNAr compared to its methoxy analog, as observed in similar cyclobutane-containing systems .
  • Electronic Modulation : Fluorine substitution in analogs like 4-Bromo-1-fluoro-2-methoxybenzene (CAS 2357-52-0) enhances electrophilic reactivity at the ortho position, a property exploitable in directed ortho-metalation strategies .
  • Synthetic Yields : Photocycloaddition reactions using iridium catalysts (e.g., [Ir(dF(CF₃)ppy)₂(5,5'-dCF₃bpy)]PF₆) achieve moderate yields (~40%) for brominated methoxybenzenes, suggesting comparable efficiency for cyclobutylmethoxy derivatives .

Biological Activity

1-Bromo-4-cyclobutylmethoxybenzene is an organic compound notable for its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

Compound Overview

  • Chemical Formula : C11H13BrO
  • IUPAC Name : 1-bromo-4-(cyclobutylmethoxy)benzene
  • Molecular Structure : The compound consists of a brominated aromatic ring with a cyclobutylmethoxy substituent at the para position.

The biological activity of this compound is primarily attributed to its reactivity as a brominated aromatic compound. The bromine atom serves as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The cyclobutylmethoxy group can also participate in various chemical transformations, influencing the compound's overall reactivity and stability.

Biological Activity

This compound has been studied for its potential effects on biological systems, particularly in medicinal chemistry and organic synthesis. Below are key findings related to its biological activity:

  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development.
  • Cytotoxicity : In vitro assays have indicated that this compound may possess cytotoxic effects on cancer cell lines. The mechanism appears to involve the induction of apoptosis, though further research is needed to elucidate the specific pathways involved.
  • Enzyme Interaction : The compound has shown potential as an inhibitor of specific enzymes related to metabolic pathways, which could have implications for drug design targeting metabolic disorders .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialActive against certain bacteria
CytotoxicityInduces apoptosis in cancer cells
Enzyme inhibitionPotential inhibitor in metabolic pathways

Case Study 1: Antimicrobial Activity

A study conducted by researchers at a leading university evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Cytotoxic Effects on Cancer Cells

In another investigation, the cytotoxic effects of this compound were tested on several human cancer cell lines. The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effective concentrations for inducing cell death. Further mechanistic studies revealed that the apoptosis pathway was activated, highlighting its potential utility in cancer therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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